molecular formula C74H132O18 B15285205 Gum mastic CAS No. 61789-92-2

Gum mastic

Cat. No.: B15285205
CAS No.: 61789-92-2
M. Wt: 1309.8 g/mol
InChI Key: WHPQYIWFXNAIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gum Mastic, a natural resin exuded from the trunk and branches of the Pistacia lentiscus var. Chia tree, is a complex phytochemical substance of significant research interest . Sourced primarily from the Greek island of Chios, it is a unique matrix of terpenoids, polyphenols, and polymers, with its primary constituent being the polymer cis-1,4-poly-β-myrcene and a rich fraction of triterpenic acids such as isomasticadienonic acid and masticadienonic acid . Its primary research value lies in its potent anti-inflammatory and antioxidant properties. Studies indicate that its anti-inflammatory activity is mediated through mechanisms such as the inhibition of key pro-inflammatory enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and the suppression of NADPH oxidase, which attenuates the production of superoxide and hydrogen peroxide in cell models . Furthermore, this compound demonstrates a broad spectrum of antimicrobial activity and has been investigated for its effects on gastrointestinal health, including against Helicobacter pylori , and for its potential cardiometabolic benefits related to lipid metabolism . In dermatological and cosmetic research, its constituents have shown inhibitory effects on skin-aging enzymes like elastase and collagenase, suggesting applications in skin resilience . This product is presented as a raw material for laboratory analysis and is strictly for research use only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

61789-92-2

Molecular Formula

C74H132O18

Molecular Weight

1309.8 g/mol

IUPAC Name

4-O-[2,3-di(tetradecanoyloxy)propyl] 1-O-(2-hydroxyethyl) but-2-enedioate

InChI

InChI=1S/2C37H66O9/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-34(39)44-31-33(32-45-36(41)28-27-35(40)43-30-29-38)46-37(42)26-24-22-20-18-16-14-12-10-8-6-4-2/h2*27-28,33,38H,3-26,29-32H2,1-2H3

InChI Key

WHPQYIWFXNAIIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)C=CC(=O)OCCO)OC(=O)CCCCCCCCCCCCC.CCCCCCCCCCCCCC(=O)OCC(COC(=O)C=CC(=O)OCCO)OC(=O)CCCCCCCCCCCCC

physical_description

Pale yellow or greenish yellow globs or pear shaped tears;  Mild balsamic odor;  [Merck Index] Tan beads;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Chemical Composition and Isolation

Gum mastic’s primary bioactive components include triterpene acids (e.g., masticadienonic acid [MNA] and isomasticadienonic acid [IMNA]) and volatile terpenes (e.g., α-pinene, myrcene) . These compounds are isolated via chromatographic techniques:

  • Fractionation : Acidic and neutral terpene fractions are separated using reversed-phase HPLC with methanol/acetonitrile gradients .

  • Characterization : High-performance thin-layer chromatography (HPTLC) and HRMS/NMR confirm structural identities .

Enzyme Inhibition: Collagenase and Elastase

The triterpene acids in this compound exhibit potent inhibitory effects on skin-degrading enzymes:

Enzyme Active Fraction IC₅₀ (μg/mL) Key Finding
CollagenaseMNA/IMNA mixture31.07Synergistic effect between isomers
CollagenaseAcidic fraction (AF)38.52Stronger activity than crude resin
ElastaseTotal mastic extract (TMEWP)Not providedEnhanced activity vs. crude resin

The mixture of MNA and IMNA demonstrates higher efficacy than individual compounds, suggesting a synergistic interaction likely influenced by stereochemical differences in their triterpene scaffolds .

Antimicrobial and Anti-Plaque Activity

The essential oil of this compound, rich in α-pinene (56.2–71%) and myrcene (3–20%), shows bactericidal effects :

  • Oral Bacteria : Reduces Streptococcus mutans, Porphyromonas gingivalis, and lactobacilli in saliva .

  • Helicobacter pylori : Extracts exhibit in vitro and in vivo activity, with TMEWP (polymer-free extract) enhancing efficacy .

Chemical Stability and Solubility

This compound resin is insoluble in water but soluble in organic solvents:

Property Value/Details
Physical formSolidified gum (transparent to light yellow)
SolubilityMethanol, acetone, chloroform, diethyl ether
Moisture content≤1.5%

Its stability under normal conditions and lack of hazardous decomposition align with its use in food and pharmaceutical applications .

Environmental and Extraction Factors

The chemical profile varies with:

  • Habitat : Wild vs. cultivated trees (e.g., α-pinene content ranges 52–71%) .

  • Extraction method : Hydrodistillation yields oils dominated by α-pinene and myrcene, while solvent extraction isolates triterpenes .

Scientific Research Applications

Oral Health Applications

Pistacia lentiscus gum has demonstrated effectiveness in promoting oral health through various mechanisms .

Antimicrobial Properties: Mastic gum exhibits antibacterial and antimicrobial properties that can inhibit plaque accumulation, which makes it a beneficial supplement for preventing caries . Porphyromonas gingivalis, an odontogenic periopathogenic oral bacterium, can be entirely eliminated by mastic gum, suggesting its potential as a non-toxic topical treatment for bad breath and gum disease .

  • Pistacia lentiscus essential oil (PLL-EO) displays antimicrobial properties against various species and, by reducing inflammation, can help treat periodontal and Candida infections .

Preventive and Therapeutic Agent: Mastic gum shows promise as a preventive and therapeutic agent for oral mucosa inflammation and oral cancer .

Clinical Evidence: Clinical trials have indicated that Chios Mastic gum can induce apoptosis of YD-10B oral cancer cells by activating caspase-3, a key mediator of apoptosis, inhibits cell proliferation, and possesses antioxidant properties . Furthermore, it has demonstrated the best outcomes in suppressing cell proliferation, inducing apoptosis, modulating intracellular signaling pathways, and ensuring safety in xenograft models involving oral cancer cells .

Food Industry Applications

The characteristic taste and health-promoting properties of Pistacia resins have garnered the interest of food industries .

Versatile Ingredient: Pistacia resins serve as a main ingredient or additive in a variety of foods, including bakery products, traditional and gourmet sweets, snacks, chewing gums, liquor, flavored wines, and filter coffees .

Innovative Functional Foods: Pistacia resins can be used to create innovative functional foods by fortifying widely consumed products such as breakfast cereals, nutrition bars, yogurts, and spreads, with the aim of promoting beneficial physiological effects like reducing cholesterol and improving oral health .

Yogurt Development: Pistacia atlantica resin extracts have been found to promote the survival of lactic acid bacteria in yogurt. When combined with Saccharomyces boulardii, the results are even better. The functional fatty acids are retained during the shelf-life of yogurts, along with the other bioactive compounds .

Other Applications

Gastric Health: Mastic gum has demonstrated activity against gastric diseases . It was traditionally used for stomach ulcers .

Anti-ischemic Properties: Mastic treatment has been found to possess anti-ischemic properties, leading to a reduction in infarct size in animal experimental models .

Cosmetics and Pharmaceuticals: The resins and essential oils of Pistacia are used in cosmetics and pharmaceutical or parapharmaceutical products like toothpastes, soaps, shower gels, shampoos, sunscreen creams, and nutritional supplements because of their diverse pharmacological properties .

Infusion therapy: Gum mastic liquid adhesive has application on adult patients when enhanced adhesive is needed .

Future Research Directions

Comparison with Similar Compounds

Comparison with Similar Compounds

Gum mastic shares functional similarities with other natural resins and phytochemicals, though its mechanisms and efficacy often differ. Below is a detailed comparison:

Anti-Inflammatory Activity: this compound vs. Curcumin

Property This compound Curcumin
Key Constituents Triterpenes (e.g., masticadienonic acid) Polyphenols (diferuloylmethane)
Mechanism Inhibits PKC and NADPH oxidase; reduces superoxide production in TNF-α-stimulated cells Modulates NF-κB, COX-2, and LOX pathways; scavenges free radicals
Efficacy Dose-dependent inhibition of oxidative stress in endothelial cells Poor bioavailability limits efficacy; often requires nano-formulations
Clinical Relevance Potential for cardiovascular and Crohn’s disease management Widely studied in arthritis and metabolic disorders

Antimicrobial Properties: this compound vs. Myrrh

Property This compound Myrrh (Commiphora spp.)
Active Components Triterpenes, α-pinene, limonene Sesquiterpenes, furanodienes
Target Pathogens Helicobacter pylori, oral pathogens Gram-positive bacteria, fungi
Mechanism Disrupts bacterial cell membranes; inhibits biofilm formation Induces membrane permeability and oxidative stress
Bioavailability Moderate; enhanced in lipid-based formulations Low; often used in combination with other resins

Anticancer Activity: this compound vs. Boswellic Acid (Frankincense)

Property This compound Boswellic Acid
Primary Targets Prostate (PC-3) and colon (HCT116) cancer cells Glioblastoma, leukemia
Mechanism Blocks NF-κB signaling; downregulates cyclin D1; activates caspases-8/-9/-3 Inhibits topoisomerase I/II; suppresses 5-LOX and MMP-9
In Vivo Efficacy Inhibits xenograft tumor growth in mice Reduces tumor volume in glioblastoma models
Synergy Potentiates chemotherapy in colon cancer Enhances paclitaxel efficacy in breast cancer

Antioxidant Effects: this compound vs. Resveratrol

Property This compound Resveratrol
Key Action Suppresses TNF-α-induced superoxide production Activates Nrf2/ARE pathway; upregulates SOD and catalase
Bioactivity Specific to stimulated cells (no effect on basal oxidative stress) Broad-spectrum radical scavenging
Therapeutic Use Cardiovascular protection Anti-aging, neuroprotection

Data Tables

Table 1: Comparative Bioactive Constituents

Compound Class Key Components Source Plant
This compound Triterpenes Masticadienonic acid, isomasticadienolic acid Pistacia lentiscus
Curcumin Polyphenols Diferuloylmethane Curcuma longa
Myrrh Sesquiterpenes Furanodienes, commiferin Commiphora spp.
Boswellic Acid Triterpenes AKBA, KBA Boswellia serrata

Table 2: Pharmacological Mechanisms and Targets

Compound Mechanism Key Targets Reference
This compound NF-κB inhibition; caspase activation Cyclin D1, IκBα, PKC
Curcumin COX-2/LOX inhibition; Nrf2 activation TNF-α, IL-6 -
Boswellic Acid 5-LOX/MMP-9 inhibition Topoisomerase, NF-κB -

Biological Activity

Gum mastic, derived from the resin of the Pistacia lentiscus tree, has been extensively studied for its various biological activities. This article delves into its antimicrobial, anti-inflammatory, and potential therapeutic effects, particularly in oral health and gastrointestinal disorders.

Chemical Composition

Mastic gum contains a complex mixture of phytochemicals, including terpenoids, flavonoids, and essential oils. These compounds contribute to its diverse biological properties. The essential oils extracted from mastic gum have shown significant cytotoxic activity against various cancer cell lines and possess antimicrobial properties.

Antimicrobial Activity

1. Oral Health

Mastic gum has demonstrated notable effects on oral health by inhibiting the growth of Streptococcus mutans, a primary bacterium involved in dental caries. A study indicated that chewing mastic gum significantly reduced the number of mutans streptococci in saliva after three weeks of use (P<0.001) .

StudyGroupInitial MS Count (%)Final MS Count (%)p-value
Aksoy et al.Pure Mastic71.40<0.001
Aksoy et al.Xylitol Mastic85.77.1<0.001
Aksoy et al.Probiotic Mastic64.30<0.001

2. Gastrointestinal Health

Mastic gum has been investigated for its potential in treating Helicobacter pylori infections, which are linked to gastric ulcers and cancer. A randomized controlled trial showed that patients receiving a standard triple-drug regimen supplemented with mastic gum had an eradication rate of 92.2% compared to 63.3% in the control group (p < 0.001) .

Anti-Inflammatory Effects

Research suggests that mastic gum may help manage inflammatory bowel diseases (IBD). Several studies have indicated that mastic can reduce inflammatory markers and symptoms associated with conditions like Crohn's disease .

StudyParticipantsDosageDurationOutcome
Kaliora et al.10 active CD patients, 8 controls2.2 g/day4 weeksReduction in symptoms
Papada et al.60 IBD patients2.8 g/day3 monthsImprovement in clinical symptoms

Cytotoxic and Antiviral Properties

Mastic gum has shown cytotoxic effects against various cancer cell lines, including HeLa and PC-3 cells, with IC50 values ranging from 1.74 to 4.76 µg/mL . Additionally, it has demonstrated antiviral activity against certain viruses, suggesting potential applications in virology .

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for extracting bioactive compounds from Gum mastic, and how are they validated?

  • Methodological Answer: Extraction protocols often involve solvent-based methods (e.g., ethanol, hexane) or steam distillation, optimized via response surface methodology (RSM) to maximize yield. Validation includes HPLC or GC-MS analysis to quantify terpenoids like α-pinene and myrcene . Consistency in extraction parameters (temperature, solvent ratio, time) is critical for reproducibility, as emphasized in Good Research Practice guidelines .

Q. How do researchers assess the antimicrobial efficacy of this compound in vitro, and what are common confounding factors?

  • Methodological Answer: Standard assays include broth microdilution (to determine MIC/MBC) and disk diffusion against Gram-positive/negative bacteria. Confounding factors include resin solubility in aqueous media, which may require emulsifiers like Tween-80. Positive controls (e.g., ampicillin) and statistical validation (ANOVA) are mandatory to ensure data reliability .

Q. What chromatographic techniques are most effective for profiling this compound’s chemical composition?

  • Methodological Answer: GC-MS is preferred for volatile compounds (e.g., terpenes), while LC-MS/MS identifies non-volatile polar metabolites. Spectral libraries (NIST, Wiley) and retention index matching are used for compound annotation. Researchers must report detection limits and calibration curves to validate quantitative results .

Advanced Research Questions

Q. How can metabolomics approaches resolve contradictions in reported bioactivity of this compound across studies?

  • Methodological Answer: Untargeted metabolomics coupled with multivariate analysis (PCA, OPLS-DA) can identify batch-to-batch variability in bioactive compounds. For example, discrepancies in anti-inflammatory effects may stem from differences in masticadienonic acid content, which requires isotopic labeling or stable isotope dilution assays for precise quantification .

Q. What experimental designs are optimal for studying synergistic interactions between this compound and conventional drugs?

  • Methodological Answer: Fractional inhibitory concentration (FIC) index assays or checkerboard microdilution are used to evaluate synergy. Mechanistic studies employ transcriptomics (RNA-seq) to identify pathways modulated by this compound-drug combinations. Dose-response curves and isobolograms must be statistically validated to avoid Type I/II errors .

Q. How do researchers address the bioavailability challenges of this compound in pharmacokinetic studies?

  • Methodological Answer: Nanoencapsulation (e.g., liposomes, PLGA nanoparticles) enhances solubility and intestinal absorption. In vivo studies use LC-MS/MS to track serum concentrations of key metabolites over time. Pharmacokinetic parameters (AUC, Cmax, t1/2) should be compared across formulations using non-compartmental analysis .

Q. What computational tools are employed to predict the molecular targets of this compound’s bioactive compounds?

  • Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics simulations identify binding affinities to targets like COX-2 or EGFR. QSAR models validate predictions using experimentally derived IC50 values. Researchers must account for ligand flexibility and solvent effects to reduce false-positive rates .

Data Analysis & Contradiction Resolution

Q. How should researchers statistically analyze conflicting data on this compound’s antioxidant capacity?

  • Methodological Answer: Meta-analysis using random-effects models can aggregate results from DPPH, FRAP, and ORAC assays. Subgroup analyses (by extraction method or geographic origin) identify heterogeneity sources. Sensitivity analysis excludes outliers, and funnel plots assess publication bias .

Q. What strategies mitigate batch variability in this compound sourcing for longitudinal studies?

  • Methodological Answer: Chemometric fingerprinting (FTIR or NMR) coupled with PCA ensures chemical consistency across batches. Collaborations with certified suppliers and ISO-compliant storage protocols (e.g., controlled humidity) minimize degradation. Batch metadata must be archived in FAIR-aligned repositories .

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